Methyl 5-cyclopropylnicotinate
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Overview
Description
Methyl 5-cyclopropylnicotinate: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol .
Mechanism of Action
Target of Action
Methyl 5-cyclopropylnicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to niacin, it may interact with similar targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . This vasodilation is thought to involve the release of prostaglandin D2 .
Biochemical Pathways
Niacin and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and lipid synthesis .
Pharmacokinetics
The adme properties of a compound can significantly impact its bioavailability and therapeutic efficacy . For instance, a compound’s solubility can influence its absorption and distribution, while its metabolic stability can affect its bioavailability and potential for drug interactions .
Result of Action
Based on the known effects of methyl nicotinate, it can be inferred that this compound may cause peripheral vasodilation, leading to increased local blood flow . This could potentially result in relief from muscle and joint pain .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-cyclopropylnicotinate typically involves the esterification of 5-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.
Chemical Reactions Analysis
Types of Reactions: : Methyl 5-cyclopropylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 5-cyclopropylnicotinic acid.
Reduction: 5-cyclopropylnicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyclopropylnicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the cyclopropyl group.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.
Cyclopropyl nicotinate: Similar but without the ester group.
Uniqueness: : Methyl 5-cyclopropylnicotinate is unique due to the presence of both the cyclopropyl and ester groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and distinguishes it from other nicotinate derivatives .
Properties
IUPAC Name |
methyl 5-cyclopropylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBAHVKDUCQJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629592 |
Source
|
Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-24-4 |
Source
|
Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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